5,6-Dihydroxycytosine

Description

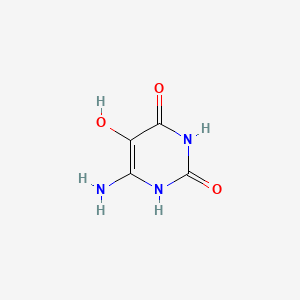

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-5-hydroxy-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3/c5-2-1(8)3(9)7-4(10)6-2/h8H,(H4,5,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOYOCCBDWULRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192387 | |

| Record name | Isouramil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3914-34-9 | |

| Record name | Isouramil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003914349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isouramil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanisms of 5,6 Dihydroxycytosine Formation in Nucleic Acids

Generation via Reactive Oxygen Species (ROS) and Free Radical Chemistry

Reactive oxygen species (ROS) are highly reactive molecules containing oxygen, which are generated during normal cellular metabolism and by exogenous sources like ionizing radiation. nist.govnih.gov These species can inflict damage on cellular components, including DNA. nist.govnih.gov The interaction of ROS with DNA bases is a primary pathway for the formation of lesions such as 5,6-dihydroxycytosine. nih.govresearchgate.net

The hydroxyl radical (•OH) is one of the most potent ROS and readily reacts with DNA bases. nist.govrsc.org The reaction with cytosine predominantly involves the addition of the hydroxyl radical to the C5–C6 double bond. nist.govrsc.org Due to higher electron density, the attack is favored at the C5 position (approximately 87%) over the C6 position (approximately 10%). nist.govmdpi.com

This initial attack forms C5-OH- and C6-OH-adduct radicals. nist.gov The C5-OH-adduct radical has reducing properties, while the C6-OH-adduct radical is a weak oxidant. mdpi.com In the absence of oxygen, the one-electron oxidation of the C5-OH-adduct radical, followed by the addition of a water molecule, results in the formation of cytosine glycol. rsc.org Subsequent reactions, including dehydration of cytosine glycol, can lead to the formation of this compound. nih.govsmolecule.com

In the presence of oxygen, the intermediate cytosine radicals react at diffusion-controlled rates to form peroxyl radicals. rsc.org These unstable peroxyl radicals can then decompose, leading to a variety of products, including this compound. nist.govrsc.org

Besides direct hydroxyl radical attack, one-electron oxidation of cytosine can also initiate the formation of this compound. nih.govresearchgate.net This process leads to the formation of a cytosine radical cation. nih.govresearchgate.net The subsequent reactions of this radical cation are influenced by competitive hydration, primarily at the C6 position of the pyrimidine (B1678525) ring, and deprotonation. nih.gov These reactions can yield products similar to those generated by hydroxyl radical attack, including precursors to this compound. nih.gov

For instance, the hydration of the cytosine radical cation can lead to the formation of hydroxyl adduct radicals, which can then be further oxidized to form cytosine glycol, a key intermediate in the pathway to this compound. rsc.org

While the hydroxyl radical is a major contributor, other oxidants like singlet oxygen (¹O₂) can also induce DNA damage. mdpi.com Guanine (B1146940) is the primary target for singlet oxygen due to its low reduction potential; however, other bases can also be affected. mdpi.com The reaction of singlet oxygen with DNA can lead to the formation of various oxidation products. mdpi.com

Other strong oxidizing agents, such as osmium tetroxide (OsO₄), are known to react selectively with pyrimidine bases, particularly thymine (B56734) and cytosine. nih.govstackexchange.comwikipedia.org Treatment of DNA with OsO₄ leads to the formation of cytosine glycol and subsequently this compound. nih.govsmolecule.comwikipedia.org This reaction is often used in laboratory settings to specifically generate these lesions for DNA repair studies. nih.gov The carbonate radical (CO₃•⁻), another one-electron oxidant, can also contribute to the oxidative modification of DNA bases. mdpi.com

Radiation-Induced Formation of this compound

Both ionizing and non-ionizing radiation are significant environmental sources of DNA damage, capable of inducing the formation of this compound.

Ionizing radiation, such as gamma rays and X-rays, damages DNA through both direct and indirect mechanisms. nist.govrsc.org The indirect effect, which is predominant, involves the radiolysis of water molecules surrounding the DNA, generating a variety of reactive species, most notably the hydroxyl radical. nist.govrsc.org As detailed in section 2.1.1, these hydroxyl radicals attack the cytosine base, initiating a cascade of reactions that can culminate in the formation of this compound. nist.gov

Studies on the gamma-radiolysis of DNA in aqueous solutions have identified this compound and its deamination product, 5,6-dihydroxyuracil, among the radiolysis products. jst.go.jpedpsciences.org The direct effect of ionizing radiation involves the direct absorption of energy by the DNA molecule itself, leading to the formation of radical cations and subsequent chemical alterations, which can also contribute to the formation of cytosine oxidation products. rsc.org

The yield of these radiation-induced products can be influenced by the presence or absence of oxygen. For instance, in anoxic conditions, different product distributions are observed compared to aerated solutions. stackexchange.com

Table 1: Major Products of Cytosine Radiolysis in DNA

| Product | Formation Pathway | Reference |

|---|---|---|

| Cytosine glycol | Hydroxyl radical attack and subsequent oxidation | nist.govresearchgate.net |

| This compound | Decomposition of pyrimidine hydroxyhydroperoxides or dehydration of cytosine glycol | nist.govnih.gov |

| 5-Hydroxycytosine (B44430) | Dehydration of cytosine glycol | nist.govnih.gov |

| Uracil (B121893) glycol | Deamination of cytosine glycol | nist.govedpsciences.org |

| 5-Hydroxyuracil | Deamination and dehydration of cytosine glycol | nist.govnih.gov |

| 5,6-Dihydroxyuracil | Deamination of this compound | nist.govnih.gov |

Ultraviolet (UV) radiation, a component of sunlight, is another significant environmental factor that can induce DNA damage. mdpi.com While the most common UV-induced lesions are cyclobutane (B1203170) pyrimidine dimers and (6-4) photoproducts, UV radiation can also lead to the formation of other photoproducts, including cytosine photohydrates. mdpi.comresearchgate.net

The absorption of UV light, particularly in the UV-B range (280-315 nm), can lead to the photohydration of cytosine, forming 6-hydroxy-5,6-dihydrocytosine. researchgate.net Although structurally distinct from this compound, this highlights the susceptibility of the C5-C6 double bond of cytosine to photochemical modification. Furthermore, photosensitization reactions can generate reactive oxygen species, such as singlet oxygen, which can then oxidize cytosine residues in a manner similar to that described in section 2.1.3, potentially leading to the formation of this compound. rsc.orgmdpi.com The photochemical dehydrogenation of 5,6-dihydropyrimidines can also occur, suggesting complex photochemical pathways. nih.gov

Chemical Oxidants in Controlled Research Environments

In laboratory settings, specific chemical oxidants are employed to induce the formation of this compound and its precursors. These reagents allow for the controlled study of oxidative damage to DNA, providing insights into the stability of various intermediates and the reaction pathways involved.

Osmium Tetroxide-Mediated Oxidation of Cytosine in DNA

Osmium tetroxide (OsO₄) is a well-characterized chemical oxidant that selectively targets the 5,6-double bond of pyrimidines, including cytosine, within the DNA structure. nih.gov While it also reacts with thymine to form thymine glycol, its reaction with cytosine is of particular interest as it initiates a cascade of products, including this compound. nih.govnih.govoup.com

The primary product of the reaction between OsO₄ and cytosine in DNA is the formation of an unstable intermediate known as cytosine glycol (5,6-dihydroxy-5,6-dihydrocytosine). nih.govoup.com This step involves the dihydroxylation of the C5-C6 double bond of the cytosine ring. cncb.ac.cn The formation of cytosine glycol is a crucial juncture, as its subsequent reactions are highly dependent on the experimental conditions.

Under specific conditions, such as neutral to slightly basic pH and low temperatures (0–4°C), the cytosine glycol intermediate can be stabilized, allowing for its further controlled oxidation to yield this compound. However, cytosine glycol is inherently unstable and can readily undergo other transformations. oup.com Research has demonstrated that upon treatment of DNA with OsO₄, both cytosine glycol and this compound can be identified as products. nih.govnih.gov The analysis of OsO₄-treated DNA, often involving techniques like gas chromatography-mass spectrometry (GC-MS) after acid hydrolysis and derivatization, has been instrumental in identifying these and other related oxidative base lesions. nih.govnih.gov

It is noteworthy that the stability of cytosine glycol is significantly enhanced when it is part of a double-stranded DNA molecule compared to its free nucleoside form. nih.govnih.gov As a free nucleoside, one diastereomer of 2'-deoxycytidine (B1670253) glycol has a half-life of about 50 minutes at 37°C in a neutral buffered solution, whereas within DNA, the half-life is extended to approximately 28 hours. nih.gov

Other Chemical Agents Inducing this compound Formation

Besides osmium tetroxide, other chemical agents are known to oxidize cytosine, leading to a spectrum of products that includes the precursors to this compound.

Potassium Permanganate (B83412) (KMnO₄): This strong oxidizing agent also reacts with the 5,6-double bond of pyrimidines. nih.govresearchgate.net The reactivity of KMnO₄ with DNA bases follows the order of thymine > cytosine > guanine > adenine (B156593). nih.govresearchgate.net While it reacts less readily with cytosine compared to thymine, it is still capable of inducing the formation of cytosine glycols. nih.govnih.gov Studies using KMnO₄ to oxidize synthetic DNA polymers have been crucial in investigating the decomposition pathways of cytosine glycols. nih.govnih.gov Interestingly, under weakly acidic pH and at room temperature, 0.2 mM potassium permanganate reacts preferentially with thymine and 5-methylcytosine (B146107), while cytosine remains largely intact. nih.govoup.comnih.gov

Hydroxyl Radicals (•OH): Generated through Fenton-type reactions or ionizing radiation, hydroxyl radicals are highly reactive species that readily attack DNA bases. oup.comacs.orgnih.gov The addition of a hydroxyl radical to the 5,6-double bond of cytosine is a primary mechanism of oxidative damage. acs.orgnih.govoup.com This attack leads to the formation of cytosine radical adducts, which can then be converted to cytosine glycols. acs.orgresearchgate.net The reaction of hydroxyl radicals with cytosine is a significant pathway for the formation of various oxidized cytosine derivatives in biological systems.

The table below summarizes the primary cytosine oxidation products generated by these chemical agents in controlled research settings.

| Chemical Agent | Primary Cytosine Oxidation Product(s) | Reference(s) |

| Osmium Tetroxide (OsO₄) | Cytosine glycol, this compound | nih.govnih.gov |

| Potassium Permanganate (KMnO₄) | Cytosine glycol | nih.govnih.gov |

| Hydroxyl Radicals (•OH) | Cytosine glycol | acs.orgnih.govresearchgate.net |

Interconversion with Related Cytosine Oxidation Products

The formation of this compound is intricately linked to the chemical instability and subsequent reactions of its precursor, cytosine glycol. The environment, particularly pH, plays a significant role in directing the decomposition of these oxidized pyrimidines through deamination and dehydration pathways.

Deamination and Dehydration Pathways of Cytosine Glycol and this compound

Cytosine glycol is a highly labile intermediate that can decompose via two main pathways: dehydration and deamination. oup.comnih.gov

Dehydration of Cytosine Glycol: Under acidic conditions, cytosine glycol readily undergoes dehydration to form the more stable product, 5-hydroxycytosine. nih.gov This reaction involves the elimination of a water molecule from the glycol structure.

Deamination of Cytosine Glycol: Cytosine glycol can also undergo deamination, which is the hydrolytic removal of the amino group at the C4 position, to yield uracil glycol. nih.govwikipedia.orgacs.org This transformation is significant as it converts a cytosine derivative into a uracil derivative. Uracil glycol itself is unstable and can further dehydrate to form 5-hydroxyuracil. oup.com Studies have shown that the deamination of cytosine glycols to uracil glycols occurs within oxidized DNA. nih.gov In oxidized poly(dG-dC) at 37°C, the half-life of cytosine glycols was found to be 6.5 hours, with a ratio of dehydration to deamination of 5:1. nih.govnih.gov

Deamination of this compound: The compound of interest, this compound, can also undergo deamination. This reaction involves the hydrolytic removal of its amino group, resulting in the formation of 5,6-dihydroxyuracil. nih.govnih.gov

The interconversion of these cytosine oxidation products is often studied by analyzing the final stable products after chemical treatments, such as formic acid hydrolysis, which can induce specific conversions. For example, formic acid treatment converts uracil glycol completely into 5-hydroxyuracil. nih.govnih.gov

The following table details the products resulting from the deamination and dehydration of cytosine glycol and this compound.

| Precursor Compound | Reaction Pathway | Product(s) | Reference(s) |

| Cytosine Glycol | Dehydration | 5-Hydroxycytosine | nih.gov |

| Cytosine Glycol | Deamination | Uracil Glycol | nih.govwikipedia.orgacs.org |

| Cytosine Glycol | Deamination and Dehydration | 5-Hydroxyuracil | oup.com |

| This compound | Deamination | 5,6-Dihydroxyuracil | nih.govnih.gov |

| Uracil Glycol | Dehydration (e.g., during acid hydrolysis) | 5-Hydroxyuracil | nih.govnih.gov |

Theoretical and Computational Analysis of 5,6 Dihydroxycytosine Structure and Interactions

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations have been instrumental in elucidating the intrinsic properties of 5,6-dihydroxycytosine. Comprehensive quantum chemical investigations have shed light on the complex tautomeric behavior of this compound. Density Functional Theory (DFT) is a commonly employed method for these studies. For instance, calculations using the B3LYP method with 6-311G** basis sets have been used to identify several distinct tautomeric forms of this compound. These tautomers differ in the arrangement of hydrogen atoms and the distribution of electron density across the molecule.

The calculated electronic properties, such as the dipole moment, help to explain how this compound interacts with its environment. For instance, a significant dipole moment facilitates interactions within the polar environment of the cell and is relevant for its recognition by DNA repair enzymes.

| Computational Method | Basis Set | Key Findings |

| Density Functional Theory (DFT) | 6-311G** | Identification of multiple stable tautomers, characterization of charge distribution. |

| DFT (e.g., M06-2X) | 6-311+G(2df,p) | Modeling of electronic properties and hydrogen bonding patterns. |

Molecular Dynamics Simulations of this compound within DNA/RNA Contexts

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of this compound when it is part of a larger biological assembly like a DNA or RNA strand. While specific MD studies focusing exclusively on this compound are not extensively detailed in the provided search results, the methodology is well-established for similar DNA lesions. For example, MD simulations have been used to study DNA containing the related lesion 5-hydroxycytosine (B44430). acs.org

Conformational Impact on Nucleic Acid Helices

The introduction of a damaged base like this compound into a nucleic acid helix can have significant structural consequences.

The presence of this compound within a DNA helix is known to cause local structural distortions. cuni.cz These distortions can affect the regular helical structure and may be a key signal for the initiation of DNA repair pathways. The addition of two hydroxyl groups to the cytosine ring alters its size, shape, and electronic properties compared to an unmodified cytosine base. This can lead to changes in the torsional angles of the DNA backbone in the vicinity of the lesion. cuni.cz Such lesions can disrupt the smooth, regular structure of the DNA double helix, potentially leading to a lack of recognition by DNA polymerases. rsc.org

A critical consequence of the presence of this compound is its effect on base pairing. Due to its altered structure and electronic properties, this compound has the potential to mispair during DNA replication, which is a source of its promutagenic character. Research indicates that under certain conditions, it may pair with guanine (B1146940) or cytosine, the latter of which would be a mispairing event. smolecule.compsnc.pl This mispairing can lead to point mutations if not corrected by DNA repair mechanisms. smolecule.com

Tautomeric Equilibria of this compound

The tautomeric state of a nucleobase is critical for its base-pairing properties. This compound can exist in several tautomeric forms, and their relative populations are influenced by the surrounding environment. mdpi.com Quantum chemical calculations have been pivotal in studying these tautomeric equilibria.

These studies have shown that the equilibrium between different tautomers is significantly affected by the polarity of the solvent. In aqueous environments, which mimic physiological conditions, the keto-amino form is predicted to be the most stable tautomer. In this form, the amino group remains protonated, and the carbonyl groups are in their typical double-bond state. However, in the gas phase or in non-polar environments, other tautomeric forms may be more stable. psnc.pl The ability of this compound to exist in different tautomeric forms is a key aspect of its chemistry and has direct implications for its biological activity, including its potential for mispairing during DNA replication.

| Environment | Predominantly Stable Tautomer | Implication |

| Aqueous Solution | Keto-amino form | Relevant for interactions in a cellular context. |

| Gas Phase / Non-polar | Alternative tautomers may be stabilized. psnc.pl | Highlights the dynamic nature of the compound's structure. |

Cellular Recognition and Enzymatic Processing of 5,6 Dihydroxycytosine

Base Excision Repair (BER) Pathways for 5,6-Dihydroxycytosine

Base Excision Repair (BER) is a primary cellular defense mechanism against small, non-helix-distorting base lesions, including those arising from oxidative damage. The repair of this compound is initiated by the recognition and removal of the damaged base by specific DNA glycosylases, followed by a series of coordinated enzymatic reactions to restore the original DNA sequence.

DNA Glycosylases Recognizing this compound (e.g., Nth, Nei, TDG)

The initial and most critical step in the BER pathway is the recognition of the damaged base by a DNA glycosylase. Several DNA glycosylases have been implicated in the removal of oxidized pyrimidines.

Nth (Endonuclease III): The Escherichia coli endonuclease III (Nth) and its mammalian homolog, NTH1, are well-characterized DNA glycosylases with a broad substrate specificity for oxidized pyrimidines. Research has shown that E. coli Nth can excise this compound from DNA. nih.gov These enzymes are bifunctional, possessing both N-glycosylase activity, which cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, and an AP lyase activity that subsequently cleaves the phosphodiester backbone 3' to the resulting abasic (AP) site.

Nei (Endonuclease VIII): The Nei-like (NEIL) DNA glycosylases, including NEIL1, represent another family of enzymes involved in the repair of oxidized bases. While their substrate range is extensive, direct evidence of NEIL1 excising this compound is an area of ongoing investigation. However, NEIL1 is known to act on other oxidized cytosine derivatives, such as 5-hydroxycytosine (B44430). nih.gov

TDG (Thymine DNA Glycosylase): Thymine (B56734) DNA Glycosylase (TDG) is a monofunctional glycosylase that primarily targets G:T and G:U mismatches. Its role extends to the removal of oxidized cytosine derivatives, particularly 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC), which are intermediates in the active DNA demethylation pathway. nih.govmdpi.com While TDG's activity on these related oxidized cytosines is well-established, its specific action on this compound is less clear and likely not its primary function.

The following table summarizes the activity of these DNA glycosylases on various oxidized pyrimidine (B1678525) substrates.

| DNA Glycosylase | Recognized Substrates | Functionality |

| Nth (Endonuclease III) | This compound, Thymine glycol, other oxidized pyrimidines | Bifunctional (Glycosylase/AP Lyase) |

| Nei (Endonuclease VIII-like) | 5-Hydroxycytosine, other oxidized pyrimidines and purines | Bifunctional (Glycosylase/AP Lyase) |

| TDG (Thymine DNA Glycosylase) | 5-Formylcytosine, 5-Carboxylcytosine, G:T/U mismatches | Monofunctional (Glycosylase) |

AP Endonuclease Activity on Abasic Sites Generated from this compound Excision

Following the excision of this compound by a DNA glycosylase, an apurinic/apyrimidinic (AP) site is created in the DNA. This AP site is a cytotoxic and mutagenic intermediate that must be promptly processed. The primary enzyme responsible for this task in mammalian cells is AP Endonuclease 1 (APE1). nih.gov

APE1 is a highly efficient endonuclease that cleaves the phosphodiester backbone 5' to the AP site, generating a 3'-hydroxyl (3'-OH) group and a 5'-deoxyribose phosphate (B84403) (5'-dRP) terminus. nih.govreactome.org This action is crucial for creating a suitable substrate for the subsequent steps in the BER pathway. The robust activity of APE1 on abasic sites, regardless of the original damaged base that was excised, makes it a central player in the repair of lesions like this compound. nih.gov

Downstream Steps in BER: DNA Polymerase and Ligase Activities

Once APE1 has incised the AP site, the repair process continues with the recruitment of a DNA polymerase and a DNA ligase to fill the gap and seal the nick in the DNA backbone.

DNA Polymerase Activity: In the short-patch BER pathway, which is the predominant route for repairing single-base lesions, DNA polymerase β (Pol β) plays a dual role. jhu.edunih.gov It utilizes its polymerase activity to insert the correct nucleotide opposite the template strand and its dRP lyase activity to remove the 5'-dRP remnant left by APE1. nih.gov For the long-patch BER pathway, which can also be utilized, replicative polymerases such as Pol δ and Pol ε may be involved in synthesizing a longer stretch of DNA. mdpi.com

DNA Ligase Activity: The final step in the BER pathway is the sealing of the remaining nick in the phosphodiester backbone by a DNA ligase. In the nucleus, this is primarily carried out by the DNA ligase IIIα (LIG3)/XRCC1 complex in short-patch BER, while DNA ligase I (LIG1) is predominantly involved in long-patch BER. figshare.comresearchgate.netnih.gov The successful ligation restores the integrity of the DNA strand. digitellinc.com

Nucleotide Incision Repair (NIR) in Response to Oxidative Cytosine Damage

In addition to the classic DNA glycosylase-initiated BER pathway, cells can employ an alternative mechanism known as Nucleotide Incision Repair (NIR) to deal with certain types of DNA damage, including oxidized pyrimidines. nih.gov This pathway is particularly important as a backup for BER.

The key feature of NIR is its independence from DNA glycosylases. Instead, the initial incision is made directly by an endonuclease that recognizes the damaged base. In humans, the major AP endonuclease, APE1, has been shown to possess this NIR activity. nih.gov APE1 can incise the DNA strand 5' to various oxidized pyrimidines, including 5,6-dihydro-2'-deoxyuridine and 5-hydroxy-2'-deoxyuridine, which are structurally related to this compound. nih.gov This incision generates a 3'-hydroxyl group and a 5'-phosphate terminus, creating a substrate for subsequent repair synthesis and ligation, similar to the downstream steps of BER. nih.gov The ability of APE1 to initiate repair of oxidized cytosine damage through NIR highlights its versatile role in maintaining genome stability. nih.gov

Translesion Synthesis (TLS) Past this compound

While DNA repair pathways are generally efficient, some DNA lesions may persist and be encountered by the replication machinery. In such cases, specialized DNA polymerases can be recruited to bypass the damage through a process called Translesion Synthesis (TLS). reactome.org TLS is a damage tolerance mechanism that allows replication to proceed, albeit often with a higher error rate than normal replication. nih.gov

DNA Polymerase Bypass Efficiency and Fidelity

The bypass of a DNA lesion by a TLS polymerase is characterized by its efficiency (the ability to synthesize past the lesion) and its fidelity (the accuracy of nucleotide insertion opposite the lesion). Several Y-family DNA polymerases, such as Pol η, Pol ι, and Pol κ, as well as the B-family polymerase Pol ζ, are involved in TLS. nih.govnih.gov

Currently, there is a lack of direct experimental data specifically detailing the bypass efficiency and fidelity of various DNA polymerases when encountering a this compound lesion. However, studies on other oxidized pyrimidines can provide some insights. The open active site of Y-family polymerases allows them to accommodate bulky or modified bases that would stall high-fidelity replicative polymerases. nih.gov The choice of which TLS polymerase is recruited and the accuracy of the bypass are dependent on the specific lesion and the cellular context. nih.gov The bypass of lesions like this compound is a potential source of mutations, as the damaged base may mispair with incoming nucleotides, leading to base substitutions. mdpi.com Further research is needed to elucidate the specific polymerases involved in the bypass of this compound and to quantify the efficiency and fidelity of this process.

RNA Degradation Pathways and this compound

The stability and turnover of RNA molecules are critical for the regulation of gene expression. Cells possess sophisticated RNA degradation pathways to eliminate aberrant or unnecessary transcripts and to control the levels of functional RNAs. These decay processes are primarily carried out by exoribonucleases, which degrade RNA from either the 5' or 3' end, and endoribonucleases, which cleave RNA internally. wikipedia.orgtaylorandfrancis.com

In eukaryotes, the major cytoplasmic RNA degradation pathways are the 5'-to-3' and 3'-to-5' decay pathways. The 5'-to-3' pathway typically begins with the shortening of the poly(A) tail (deadenylation), followed by the removal of the 5' cap (decapping) and subsequent degradation by a 5'-to-3' exoribonuclease. nih.gov The 3'-to-5' pathway also involves deadenylation, followed by degradation by the exosome, a multi-protein complex with 3'-to-5' exoribonuclease activity. wikipedia.org

The presence of modified nucleotides can influence the stability of RNA. For example, certain oxidative lesions in RNA, such as 8-oxo-guanine, can mark the transcript for recognition and targeted degradation. nih.govfrontiersin.org Specific proteins can bind to these oxidized RNAs and recruit the degradation machinery, thereby preventing the translation of potentially faulty genetic information into aberrant proteins. nih.gov

However, based on a comprehensive review of available scientific literature, there is currently no direct research specifically investigating the impact of this compound on RNA stability or its processing by RNA degradation pathways. While the presence of this oxidized cytosine derivative in DNA is known to be a form of damage requiring repair, its occurrence in RNA and any subsequent cellular response have not been documented. Therefore, it remains unknown whether this compound in an RNA molecule would be recognized by cellular surveillance mechanisms, affect the rate of decay, or be a substrate for specific ribonucleases. Further research is required to determine if this compound plays any role in RNA metabolism.

Biological Consequences and Functional Implications of 5,6 Dihydroxycytosine in Genomic Integrity

Impact on DNA Replication Fidelity and Mutagenesis

As a non-canonical base, 5,6-dihydroxycytosine disrupts the template-directed synthesis of DNA, leading to both the incorporation of incorrect nucleotides and the physical impedance of DNA polymerase progression. These events compromise genomic integrity and are primary sources of spontaneous mutations.

The structural alteration of the cytosine base into this compound changes its hydrogen-bonding potential, making it a promiscuous pairing partner for incoming deoxynucleoside triphosphates during DNA replication. This infidelity is a direct cause of point mutations. Research indicates that this compound can mispair with purines, primarily instructing the incorporation of adenine (B156593) or, less frequently, guanine (B1146940) opposite the lesion.

The incorporation of adenine opposite this compound results in a C→T transition mutation in subsequent rounds of replication. This is a common mutational signature associated with oxidative stress. oup.com Additionally, the lesion can template the insertion of a guanine, leading to a C→G transversion. smolecule.com The relative frequency of these misincorporation events can be influenced by the specific DNA polymerase involved and the local sequence context. The deamination of this compound can also yield 5,6-dihydroxyuracil, a lesion that contributes to mutagenic processes. The related oxidative lesion, 5-hydroxycytosine (B44430), is also known to mispair with adenine, reinforcing the C→T transition pathway. oup.com

Table 1: Mutational Signature of this compound This interactive table summarizes the primary mutational outcomes resulting from the presence of this compound during DNA replication.

| Lesion | Incorrectly Paired Base | Resulting Mutation Type |

| This compound | Adenine (A) | C→T Transition |

| This compound | Guanine (G) | C→G Transversion |

Beyond its mutagenic potential, this compound can act as a physical barrier to the DNA replication machinery. The saturated 5,6-double bond and the presence of two hydroxyl groups create significant steric hindrance and distort the DNA duplex. This distortion can prevent the lesion from fitting properly into the active site of high-fidelity, replicative DNA polymerases. nih.gov

This results in the stalling or arrest of the replication fork. google.com While some specialized translesion synthesis (TLS) polymerases may be recruited to bypass the lesion, this process is often more error-prone. The structurally related lesion, thymine (B56734) glycol, is a well-documented blocker of DNA polymerases, providing a strong rationale for the similar behavior of this compound. nist.govnist.gov The blockage of DNA polymerases is a potent cytotoxic outcome, as persistent stalling of replication forks can lead to fork collapse, double-strand breaks, and ultimately, cell death. nih.gov

Effects on Gene Expression and Transcription

The integrity of the genetic template is as critical for transcription as it is for replication. The presence of this compound on the transcribed strand of a gene can severely disrupt the synthesis of messenger RNA (mRNA), altering gene expression profiles.

When an RNA polymerase encounters a this compound lesion, its progression along the DNA template can be impeded, leading to transcriptional arrest. smolecule.comgoogle.com This premature termination of transcription results in truncated, non-functional mRNA transcripts, effectively silencing the expression of the affected gene. The blockage of an essential gene can have significant consequences for cell viability. google.com

However, cells have evolved mechanisms for transcriptional bypass, where the RNA polymerase manages to move past the lesion and complete the transcript. google.com This read-through can be an error-free or an error-prone process. In some cases, the polymerase may default to incorporating a specific nucleotide, often adenine, opposite the lesion, a phenomenon known as transcriptional mutagenesis. This leads to the production of mutant proteins from a damaged DNA template. google.com

The encounter with this compound fundamentally alters the dynamics of RNA polymerase. The polymerase may pause at the site of the lesion, increasing the window of opportunity for DNA repair enzymes to access and remove the damage in a process known as transcription-coupled repair. If the lesion is not repaired, the polymerase may eventually backtrack or dissociate from the DNA template.

Alternatively, successful bypass of the lesion often involves a conformational change in the polymerase and a transient relaxation of its fidelity-checking mechanisms. google.com The ability of RNA polymerase II to navigate past different types of DNA damage varies, suggesting that the specific structure of this compound influences the probability of arrest versus bypass and the fidelity of the resulting transcript. nist.gov

Role in Epigenetic Modulation and Demethylation Processes

While this compound is primarily a DNA damage product, the pathways that recognize and repair it are intricately linked with the machinery that controls epigenetic modifications, specifically the demethylation of 5-methylcytosine (B146107) (5mC).

5mC is an important epigenetic mark that can be actively removed through a process initiated by the Ten-eleven translocation (TET) family of enzymes. researchgate.netresearchgate.net TET enzymes iteratively oxidize 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and finally 5-carboxylcytosine (5caC). researchgate.netnih.gov These oxidized forms are not recognized by the maintenance methylation machinery, leading to passive demethylation during replication.

For active demethylation, the oxidized bases 5fC and 5caC are recognized and excised by Thymine-DNA Glycosylase (TDG). researchgate.netnih.gov The resulting abasic site is then processed by the Base Excision Repair (BER) pathway to restore an unmethylated cytosine. The DNA glycosylase NTHL1 (a human homolog of E. coli Endonuclease III) is a key enzyme in the BER pathway that recognizes and excises a range of oxidized pyrimidines, including this compound. nih.gov Therefore, while this compound is not a direct intermediate in the TET-mediated demethylation pathway, its repair is handled by the same fundamental BER system that completes the final steps of active DNA demethylation, highlighting a convergence of DNA damage repair and epigenetic regulation.

Relationship to Ten-Eleven Translocation (TET) Enzyme Activity

Current scientific understanding indicates that there is no direct enzymatic link between the activity of Ten-Eleven Translocation (TET) enzymes and the formation of this compound. The established role of TET family dioxygenases (TET1, TET2, and TET3) in the context of DNA modification is the iterative oxidation of the methyl group of 5-methylcytosine (5mC). nih.govnih.govresearchgate.netnih.gov This process sequentially generates 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxycytosine (5caC). nih.govnih.govresearchgate.netnih.gov

The catalytic mechanism of TET enzymes is specific to the C5 substituent of cytosine, primarily the methyl group. nih.govoup.com Their function as Fe(II)/α-ketoglutarate-dependent dioxygenases facilitates the hydroxylation of this methyl group. nih.govoup.com In contrast, this compound is formed through the oxidation of the C5-C6 double bond of the cytosine ring itself. This type of modification is characteristic of damage induced by reactive oxygen species (ROS) or potent oxidizing agents like osmium tetroxide, rather than a product of TET enzyme activity. nih.govoup.comwikipedia.org

While TET enzymes have been shown to exhibit some substrate promiscuity, their activity on alternative substrates has been documented for other C5-modified cytosines or different bases like thymine, and does not include the formation of this compound. oup.comresearchgate.net Research into the substrate specificity of TET enzymes has highlighted their role in generating the canonical oxidized methylcytosines (5hmC, 5fC, 5caC) and has not suggested a role in oxidizing the cytosine ring to form this compound. nih.govbiorxiv.org

Potential as an Intermediate in Active Demethylation Pathways

While not a direct product of TET activity, this compound's status as an oxidized pyrimidine (B1678525) places it within a category of DNA lesions that are substrates for repair pathways, some of which are analogous to the final steps of active DNA demethylation.

The widely accepted model for active DNA demethylation in mammals involves the TET-dependent oxidation of 5mC to 5fC and 5caC. nih.govoup.com These latter two bases are recognized and excised by thymine-DNA glycosylase (TDG), which initiates the Base Excision Repair (BER) pathway. nih.govoup.com The BER machinery then replaces the modified base with an unmodified cytosine, completing the demethylation process.

Analogously, this compound is a known substrate for the BER pathway. It is specifically recognized and removed from DNA by DNA glycosylases, such as human NTH1 (a homolog of E. coli Endonuclease III). nih.gov The excision of this compound by a DNA glycosylase creates an apurinic/apyrimidinic (AP) site, which is then further processed by the BER pathway to restore the original DNA sequence. nih.gov

This shared fate of being a substrate for the BER pathway illustrates a functional parallel. However, it is crucial to distinguish its origin. In the canonical active demethylation pathway, the oxidized intermediates (5fC, 5caC) are enzymatically generated with a specific regulatory purpose. In contrast, this compound arises from stochastic DNA damage. Therefore, while its removal employs a similar repair pathway, it is considered part of the cell's general DNA damage response to maintain genomic integrity rather than a programmed intermediate in an active demethylation cascade initiated by TET enzymes.

Table of Research Findings on this compound and Related Compounds

| Compound/Enzyme | Formation/Function | Role in DNA Modification/Repair | Relevant Findings |

|---|---|---|---|

| This compound | Formed by oxidation of the C5-C6 bond of cytosine via ROS or chemical agents (e.g., OsO₄). nih.govoup.com | Recognized and excised by DNA glycosylases (e.g., NTH1) in the Base Excision Repair (BER) pathway. nih.gov | Not a known product of TET enzyme activity. Considered a DNA lesion. nih.govoup.com |

| Ten-Eleven Translocation (TET) Enzymes | Catalyze the iterative oxidation of the methyl group of 5-methylcytosine. nih.govnih.gov | Initiate active DNA demethylation by generating 5hmC, 5fC, and 5caC. researchgate.netnih.gov | Exhibit high specificity for the C5-methyl group of cytosine; no evidence of activity on the C5-C6 bond to form this compound. oup.combiorxiv.org |

| 5-Formylcytosine (5fC) | Product of TET-mediated oxidation of 5-hydroxymethylcytosine. researchgate.netnih.gov | Intermediate in active DNA demethylation; excised by Thymine-DNA Glycosylase (TDG) to initiate BER. nih.govoup.com | Key substrate for the final steps of the TET-TDG-BER demethylation pathway. oup.com |

| 5-Carboxycytosine (5caC) | Final product of TET-mediated oxidation of 5-methylcytosine. researchgate.netnih.gov | Intermediate in active DNA demethylation; excised by Thymine-DNA Glycosylase (TDG) to initiate BER. nih.govoup.com | Key substrate for the final steps of the TET-TDG-BER demethylation pathway. oup.com |

| Thymine-DNA Glycosylase (TDG) | A DNA glycosylase. | Recognizes and excises 5fC and 5caC from DNA, initiating BER as part of active demethylation. nih.govoup.com | Does not recognize 5mC or 5hmC but is highly specific for the further oxidized forms. |

| NTH1 (Endonuclease III Homolog) | A DNA glycosylase. | Recognizes and excises a range of oxidized pyrimidines, including this compound. nih.gov | Part of the general DNA damage response, not specifically linked to the programmed demethylation pathway. |

Advanced Analytical Methodologies for 5,6 Dihydroxycytosine Research

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for isolating 5,6-dihydroxycytosine from complex biological matrices, enabling its subsequent quantification and characterization.

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of DNA oxidation products. For this compound, reverse-phase HPLC is often utilized, typically with a C18 column. Isocratic elution with a mobile phase such as 5% methanol (B129727) in 10 mM ammonium (B1175870) acetate (B1210297) (pH 6.8) can effectively separate this compound, with retention times generally falling between 12 and 14 minutes. This method allows for the separation of this compound from unreacted cytosine and other byproducts.

In some applications, HPLC is coupled with electrochemical detection (HPLC-ED), which offers high sensitivity for electroactive compounds like 8-hydroxyguanine, another marker of DNA oxidation. nih.gov While less common for this compound itself, the principles of HPLC separation are broadly applicable to various DNA adducts. nih.govmdpi.com Studies have shown that HPLC can be used to resolve various cytosine analogs, which is essential for accurately assessing DNA methylation and damage status. mdpi.com

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times, improved resolution, and greater sensitivity. wiley.comresearchgate.net These benefits are due to the use of columns with smaller particle sizes (typically sub-2 µm), which operate at higher pressures. researchgate.netresearchgate.net

UHPLC is often coupled with tandem mass spectrometry (UHPLC-MS/MS), creating a powerful tool for the bioanalysis of various compounds, including modified nucleobases. researchgate.netresearchgate.netnih.gov This combination has been successfully used to quantify uracil (B121893) and its degradation product, 5,6-dihydrouracil, in human plasma, demonstrating its potential for related dihydroxycytosine compounds. nih.gov The enhanced separation efficiency of UHPLC is critical for resolving isomeric and isobaric compounds that can interfere with accurate quantification in complex biological samples. wiley.comnih.gov

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is an indispensable tool for the definitive identification and precise quantification of this compound. Its high sensitivity and specificity allow for the detection of this compound even at the low levels typically found in biological systems. tandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS/MS) with Isotope Dilution

Gas Chromatography-Mass Spectrometry (GC-MS) has been a key technique for analyzing oxidative DNA damage for many years. tandfonline.com For the analysis of non-volatile compounds like this compound, a derivatization step, typically trimethylsilylation, is required to make them volatile enough for GC analysis. amazonaws.comresearchgate.netknu.edu.af

The use of isotope dilution mass spectrometry, where a known amount of a stable isotope-labeled internal standard (e.g., ¹⁵N₃-5,6-DHC) is added to the sample, allows for highly accurate quantification. nsf.gov This method corrects for any sample loss during preparation and analysis. GC-MS with selected ion monitoring (SIM) provides high selectivity by monitoring for specific fragment ions characteristic of the target analyte. researchgate.net This technique has been used to identify and quantify a range of DNA base damage products, including this compound, in various experimental models of oxidative stress. researchgate.netnih.govacs.org

Table 1: GC-MS/MS Parameters for Analysis of Oxidized DNA Bases

| Parameter | Value/Condition | Reference |

| Derivatization | Trimethylsilylation | researchgate.net |

| Ionization Mode | Electron Impact (EI) | |

| Mass Analyzer | Tandem Mass Spectrometer (MS/MS) | nsf.govacs.org |

| Quantification | Isotope Dilution | nsf.gov |

| Monitored Ions | Specific fragment ions of the derivatized analyte | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Nucleoside/Base Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the analysis of modified nucleosides and bases due to its high sensitivity, specificity, and ability to analyze samples without derivatization. tandfonline.comresearchgate.net This technique has been instrumental in the simultaneous determination of multiple cytosine modifications, including oxidation products. acs.org

In a typical LC-MS/MS workflow, DNA is enzymatically digested into individual nucleosides, which are then separated by LC and detected by MS/MS. The use of multiple reaction monitoring (MRM) mode enhances selectivity and sensitivity, allowing for the quantification of analytes at the femtomole level. acs.orgnih.gov LC-MS/MS methods have been developed and validated for the simultaneous quantification of 5-methylcytosine (B146107) and its oxidation products in genomic DNA. acs.org This powerful technique is crucial for elucidating the complex pathways of DNA damage and repair. researchgate.netresearchgate.net

Table 2: LC-MS/MS Method Parameters for Cytosine Oxidation Products

| Parameter | Value/Condition | Reference |

| Chromatography | Reverse-phase C18 column | acs.org |

| Mobile Phase | Water with 0.05% formic acid and acetonitrile | acs.org |

| Ionization Mode | Electrospray Ionization (ESI) | nih.gov |

| Mass Analyzer | Triple Quadrupole Mass Spectrometer | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Limit of Detection | As low as 0.06 fmol | acs.org |

Spectroscopic Characterization Methods

While chromatography and mass spectrometry are primary tools for separation and quantification, spectroscopic methods provide crucial information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of molecules in solution. acs.org For this compound, NMR can confirm the positions of the hydroxyl groups on the pyrimidine (B1678525) ring and provide insights into the compound's conformation.

Ultraviolet-visible (UV-Vis) spectroscopy can reveal information about the electronic structure of this compound. The presence of hydroxyl groups on the pyrimidine ring creates an extended conjugation system, which is reflected in its UV absorption characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules, including modified nucleobases like this compound.

Proton (¹H) NMR Spectroscopy: In ¹H NMR, the chemical shifts of protons provide information about their local electronic environment. For this compound, the protons on the pyrimidine ring and the attached hydroxyl groups exhibit characteristic signals. The vicinal diol protons of this compound have been noted to produce distinct doublets in the range of δ 5.3–5.5 ppm. The coupling patterns between adjacent protons can further confirm the connectivity of the atoms within the molecule.

Carbon-¹³ (¹³C) NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and the nature of its attached atoms. For instance, the carbonyl carbons (C2 and C4) would resonate at a lower field compared to the other ring carbons.

Detailed ¹H and ¹³C NMR analyses are crucial for confirming the synthesis of this compound and for studying its conformational dynamics in solution. researchgate.net

Interactive Data Table: Representative NMR Data for Pyrimidine Derivatives

| Compound | Nucleus | Chemical Shift (δ) Range (ppm) | Key Observations |

| This compound | ¹H | 5.3–5.5 | Distinct doublets for vicinal diol protons. |

| Thymidine (B127349) derivative | ¹³C | 12.0 - 164.3 | Wide range of chemical shifts reflecting diverse carbon environments. researchgate.net |

| 8-Oxo-dG | ¹H/¹³C | Not specified | Exists predominantly in the 6,8-diketo tautomer in solution. mit.edu |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum.

The pyrimidine ring of this compound, with its conjugated system of double bonds and carbonyl groups, absorbs UV light at specific wavelengths. The presence of the hydroxyl groups at the 5 and 6 positions alters the electronic structure compared to cytosine, leading to a shift in the maximum absorption wavelength (λmax). This distinct spectral signature allows for the detection and quantification of this compound.

The concentration of this compound in a solution can be determined using the Beer-Lambert law, which relates absorbance to concentration, molar absorptivity, and path length. UV-Vis spectroscopy is often employed in conjunction with chromatographic techniques like High-Performance Liquid Chromatography (HPLC) for the sensitive and selective quantification of this compound in complex biological mixtures. cuni.cz For instance, in studies of DNA duplexes, UV melting experiments are recorded at 260 nm to monitor the stability of the DNA structure. nih.gov

Interactive Data Table: UV-Vis Spectroscopic Properties of Pyrimidine Derivatives

| Compound/System | Wavelength (λmax) | Molar Absorptivity (ε) | Notes |

| Peroxynitrite | 302 nm | 1705 M⁻¹cm⁻¹ | Measured in water at pH 14. researchgate.net |

| Dopaminochrome | 475 nm | Not specified | Used to monitor dopamine (B1211576) oxidation. acs.org |

| DNA duplexes | 260 nm | Not specified | Standard wavelength for monitoring DNA melting and hyperchromicity. nih.govreading.ac.uk |

Electrochemical and Immuno-Based Assays (if validated for research)

Beyond spectroscopic methods, electrochemical and immuno-based assays offer alternative approaches for the detection of modified nucleobases, although their specific validation for this compound research needs careful consideration.

Electrochemical Assays: Electrochemical methods, such as those coupled with High-Performance Liquid Chromatography (HPLC), have been developed for the detection of various DNA damage products. tandfonline.com These techniques rely on the electrochemical properties of the analyte, such as its oxidation potential. While there are established methods for other modified bases, specific electrochemical assays validated for the routine quantification of this compound in biological samples are less commonly reported in the literature compared to mass spectrometry-based methods. However, the principle of detecting neurotoxins like 5,6-dihydroxytryptamine (B1219781) using HPLC with electrochemical detection suggests the potential applicability of this approach to this compound. nih.gov

Immuno-Based Assays: Immunoassays, such as Enzyme-Linked Immunosorbent Assays (ELISAs), utilize antibodies that specifically recognize and bind to a target molecule. While ELISAs have been developed for other markers of oxidative DNA damage like 8-hydroxy-2'-deoxyguanosine, the availability of highly specific and validated monoclonal antibodies for this compound is a critical factor for the development of a reliable immunoassay. nist.gov The development of such antibodies would enable high-throughput screening and quantification of this specific lesion in DNA.

Synthetic Strategies for 5,6 Dihydroxycytosine and Its Nucleic Acid Derivatives

Chemical Synthesis of 5,6-Dihydroxycytosine

The primary route for the chemical synthesis of this compound involves the direct oxidation of cytosine. This method, while effective, necessitates precise control over reaction conditions to prevent the formation of undesired byproducts.

The most common and selective method for synthesizing this compound is the oxidation of the 5,6-double bond of cytosine using osmium tetroxide (OsO₄). mdpi.combiotage.co.jpfrontiersin.orgproteopedia.org The precursor for this reaction is typically cytosine or, in the context of forming the lesion within a DNA strand, 2'-deoxycytidine (B1670253). The reaction proceeds through a crucial and highly unstable intermediate, cytosine glycol. mdpi.combiotage.co.jp

To favor the formation of this compound and minimize its degradation, specific reaction conditions are critical. These include maintaining a neutral to slightly basic pH and conducting the reaction at low temperatures, typically between 0 and 4°C, to stabilize the dihydroxy intermediate. mdpi.com Prolonged reaction times or a shift to acidic conditions can lead to dehydration of the cytosine glycol intermediate, yielding 5-hydroxycytosine (B44430), or deamination to produce uracil (B121893) derivatives. mdpi.com Alternative, less selective methods for generating this compound include oxidation with hydroxyl radicals (e.g., via Fenton reagents), which tends to produce a mixture of oxidation products. mdpi.com

Table 1: Optimized Reaction Conditions for the Synthesis of this compound via Osmium Tetroxide Oxidation

| Parameter | Condition | Rationale |

|---|---|---|

| Precursor | Cytosine or 2'-deoxycytidine | Provides the pyrimidine (B1678525) ring for oxidation. |

| Oxidizing Agent | Osmium Tetroxide (OsO₄) | Selectively targets the 5,6-double bond of cytosine. mdpi.combiotage.co.jp |

| pH | Neutral to slightly basic | Stabilizes the cytosine glycol intermediate and the final product. mdpi.com |

| Temperature | 0–4°C | Minimizes the degradation of the unstable diol intermediate. mdpi.com |

| Reaction Time | Controlled (e.g., ~45 minutes) | Prevents the formation of secondary products like 5-hydroxycytosine. mdpi.com |

Following the oxidation reaction, the resulting mixture contains the target compound, unreacted precursors, and various byproducts. Therefore, a robust purification strategy is essential. A common approach involves chromatographic separation. Ion-exchange chromatography, for instance using a DEAE-Sephadex column with a sodium chloride gradient, can effectively separate this compound from unreacted cytosine and other byproducts. mdpi.com Another widely used technique is reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. mdpi.comsdu.dk

The purified this compound is then characterized to confirm its identity and purity. Due to its instability, the compound should be stored at very low temperatures, such as -80°C, under an inert atmosphere to prevent degradation. mdpi.com Spectroscopic methods are central to its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the structure. In ¹H NMR, the vicinal diol protons of this compound show characteristic doublets in the range of δ 5.3–5.5 ppm. mdpi.com ¹³C NMR reveals distinctive signals for the dihydroxylated carbons, C5 and C6, at approximately δ 95.2 ppm and δ 98.7 ppm, respectively. mdpi.com

Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight of the compound, confirming the addition of two hydroxyl groups to cytosine. mdpi.comacenet.edu

UV-Visible Spectroscopy : In a neutral buffer, this compound exhibits a maximum absorbance (λₘₐₓ) at around 280 nm. mdpi.com

Table 2: Purification and Characterization Parameters for this compound

| Technique | Method/Parameter | Typical Result/Observation |

|---|---|---|

| Purification | Ion-Exchange Chromatography | Separation from unreacted cytosine and byproducts using a NaCl gradient on a DEAE-Sephadex column. mdpi.com |

| Reverse-Phase HPLC | Elution from a C18 column with a mobile phase like 5% methanol (B129727) in 10 mM ammonium (B1175870) acetate (B1210297) (pH 6.8). mdpi.com | |

| Characterization | ¹H NMR | Vicinal diol protons observed as doublets at δ 5.3–5.5 ppm. mdpi.com |

| ¹³C NMR | Signals for C5 and C6 at approximately δ 95.2 and δ 98.7 ppm. mdpi.com | |

| UV-Vis Spectroscopy | λₘₐₓ at ~280 nm in neutral buffer. mdpi.com | |

| Mass Spectrometry | Confirms the molecular formula of C₄H₅N₃O₃ (Molar Mass: 143.102 g·mol⁻¹). proteopedia.org |

Site-Specific Incorporation of this compound into Oligonucleotides

To study the specific effects of a this compound lesion within a defined DNA sequence, it is necessary to incorporate it at a precise location within an oligonucleotide. This is a significant challenge due to the instability of the modified base.

The standard method for synthesizing custom DNA sequences is solid-phase phosphoramidite (B1245037) chemistry. biotage.co.jpatdbio.com This process involves the sequential addition of nucleotide phosphoramidite building blocks to a growing chain attached to a solid support. biotage.co.jpatdbio.com To incorporate a modified base like this compound, a corresponding phosphoramidite derivative is required.

The synthesis of a 5,6-dihydroxycytidine phosphoramidite is not straightforward due to the base-lability of the diol group. Standard deprotection steps in oligonucleotide synthesis involve strong bases (e.g., concentrated ammonium hydroxide (B78521) at elevated temperatures), which would degrade the this compound moiety. mdpi.comnih.gov Therefore, the synthesis of such a phosphoramidite would necessitate the use of specialized protecting groups for the diol and the exocyclic amine of cytosine that can be removed under very mild, or "ultra-mild," conditions. nih.govglenresearch.com For instance, the hydroxyl groups of the diol might be protected with groups like tert-butyldimethylsilyl (TBDMS), which can be removed with fluoride (B91410) ions, and the exocyclic amine could be protected with a group labile to mild bases like aqueous methylamine (B109427) at room temperature. mdpi.comnih.govglenresearch.com

While a specific, commercially available phosphoramidite for this compound is not commonly listed, the strategies employed for other base-labile or oxidized pyrimidines, such as thymidine (B127349) glycol, provide a framework for its potential synthesis and use. glenresearch.comglenresearch.com These strategies universally rely on ultra-mild deprotection protocols. nih.gov

Table 3: General Strategy for Incorporation of a Base-Labile Modified Nucleoside

| Step | Method/Consideration | Rationale |

|---|---|---|

| Phosphoramidite Synthesis | Use of acid-labile 5'-DMT group and base-labile protecting groups for the nucleobase and any modifications (e.g., diol). | Compatibility with standard coupling cycles while allowing for mild final deprotection. mdpi.comnih.govfigshare.com |

| Oligonucleotide Synthesis | Automated solid-phase synthesis using phosphoramidite chemistry. | Allows for precise, site-specific incorporation into the desired sequence. biotage.co.jp |

| Cleavage and Deprotection | "Ultra-mild" conditions, such as aqueous methylamine at room temperature or potassium carbonate in methanol. mdpi.comnih.gov | Prevents degradation of the labile this compound lesion. |

| Purification | RP-HPLC or other chromatographic methods. | To isolate the full-length, modified oligonucleotide from failure sequences. |

An alternative or complementary approach to generating longer DNA strands containing this compound is through the enzymatic ligation of smaller, chemically synthesized oligonucleotides. In this method, a shorter oligonucleotide containing the site-specifically incorporated lesion can be joined to other DNA fragments using a DNA ligase, such as T4 DNA ligase. abclonal.comsigmaaldrich.com

T4 DNA ligase is a robust enzyme capable of joining both cohesive (sticky) and blunt ends of DNA. abclonal.comsigmaaldrich.com However, its efficiency and fidelity can be affected by the presence of DNA damage. While T4 DNA ligase can ligate nicks adjacent to some mismatched or damaged bases, the presence of a significant distortion in the DNA helix, such as that potentially caused by the non-planar this compound lesion, might reduce ligation efficiency. frontiersin.orgbitesizebio.comneb.com The reaction conditions, including enzyme concentration, temperature, and incubation time, would need to be optimized to favor the ligation of the lesion-containing strand. sigmaaldrich.combitesizebio.com This enzymatic assembly allows for the construction of larger, modified DNA substrates suitable for a variety of biological assays, such as DNA repair studies. proteopedia.orgnih.gov

Future Directions and Emerging Research Avenues in 5,6 Dihydroxycytosine Studies

Investigation of 5,6-Dihydroxycytosine in Specific Biological Contexts

Future research will delve into the precise roles of this compound within distinct cellular pathways and various organisms. As a product of oxidative DNA damage, its presence is implicated in processes like DNA repair and mutagenesis. smolecule.com

Cellular Pathways: The base excision repair (BER) pathway is a primary focus, as it is responsible for identifying and removing damaged bases like this compound. Enzymes such as DNA glycosylases and endonucleases are key players in this process. Studies have shown that the human DNA glycosylase NTH1 can excise this compound. unav.eduresearchgate.net The accumulation of this lesion can trigger cellular stress responses and influence gene expression by altering the integrity of genetic material. Furthermore, there is interest in how this compound might impact DNA demethylation processes. researchgate.net The inhibition of enzymes like APE1, which is involved in the BER pathway, is being explored as a potential cancer therapy strategy. nist.gov

Specific Organisms: Investigations into this compound have been conducted in various organisms, from bacteria like E. coli to humans. nih.govoup.com For example, research in E. coli has helped to elucidate the substrate specificities of DNA repair enzymes. nih.gov In human cells, elevated levels of oxidized bases, including this compound, have been found in cancerous tissues, suggesting a link to tumorigenesis. Studies on the fruit fly (Drosophila melanogaster) and the nematode (Caenorhabditis elegans) could provide valuable insights into the effects of this lesion in different biological systems.

| Research Area | Key Findings and Future Directions |

| Cellular Pathways | Focus on the Base Excision Repair (BER) pathway and the specific enzymes involved in recognizing and removing this compound. Investigation into its role in cellular stress, gene expression, and DNA demethylation is ongoing. unav.eduresearchgate.net |

| Specific Organisms | Comparative studies across different organisms (e.g., bacteria, yeast, flies, worms, humans) will help to understand the conserved and species-specific roles of this compound and its repair. nih.govoup.com |

Integration of Multi-Omics Approaches to Understand Global Impact of this compound

To fully grasp the global impact of this compound on a cell, researchers are turning to multi-omics approaches. nih.gov This involves integrating data from various "omics" fields, such as:

Genomics: Identifying specific regions of the genome that are more susceptible to the formation of this compound.

Transcriptomics: Analyzing how the presence of this lesion affects gene expression patterns.

Proteomics: Investigating changes in protein expression and post-translational modifications in response to this compound-induced DNA damage.

Metabolomics: Studying how the presence of this lesion alters cellular metabolic pathways. researchgate.net

By combining these datasets, researchers can build comprehensive network models to understand the complex interplay between DNA damage, gene regulation, and cellular function. nih.gov This integrated approach will be vital for uncovering the systemic effects of this compound and its potential role in diseases like cancer. nih.gov

| Omics Layer | Potential Insights |

| Genomics | Identification of "hotspots" for this compound formation. |

| Transcriptomics | Understanding the impact of this compound on gene expression. |

| Proteomics | Revealing the cellular response to this compound at the protein level. |

| Metabolomics | Elucidating the metabolic consequences of this compound-induced damage. researchgate.net |

Advancements in Theoretical Modeling for Predicting this compound Reactivity and Biological Fate

Theoretical and computational modeling are becoming increasingly powerful tools for predicting the chemical behavior and ultimate biological fate of DNA lesions like this compound.

Predicting Reactivity: Quantum mechanical calculations, such as density functional theory (DFT), can be used to model the electronic structure of this compound. This allows researchers to predict its reactivity with other molecules and its potential to undergo further chemical transformations, such as deamination to 5,6-dihydroxyuracil. smolecule.com These models can also help to understand how the presence of this compound might affect the structure and stability of the DNA double helix.

Predicting Biological Fate: Computational models can simulate the interaction of this compound with DNA repair enzymes. By understanding the binding affinities and catalytic mechanisms at a molecular level, researchers can predict the efficiency of its repair. These models can also help to predict the mutagenic potential of this compound by simulating its behavior during DNA replication and assessing its likelihood of causing mispairing with incoming nucleotides.

The continued development of these predictive models, in conjunction with experimental validation, will be instrumental in forecasting the biological consequences of this compound formation and in guiding future experimental studies.

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for detecting and quantifying 5,6-dihydroxycytosine in oxidized DNA samples?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are widely used. Protocols involve enzymatic digestion of DNA to nucleosides/bases, followed by chromatographic separation and selective ion monitoring. Validation requires spiking synthetic this compound standards and comparing retention times/fragmentation patterns .

Q. How does this compound form in DNA, and what are its primary biological implications?

- Methodology : Formation occurs via hydroxyl radical attack on cytosine, often under oxidative stress (e.g., Fenton reactions or ionizing radiation). Quantify lesion yields using in vitro oxidation models (e.g., osmium tetroxide treatment) and correlate with mutagenesis assays (e.g., PCR-based sequencing to identify C→T transitions) .

Q. What repair pathways target this compound, and which DNA glycosylases are involved?

- Methodology : Base excision repair (BER) is primary. Use knockout cell lines or recombinant enzymes (e.g., human NEIL1, E. coli Fpg) in in vitro repair assays with lesion-containing oligonucleotides. Monitor repair kinetics via gel electrophoresis or fluorescence-based probes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported repair efficiencies of this compound across different experimental systems?

- Methodology : Discrepancies may arise from lesion stereochemistry (cis vs. trans diols) or competing repair pathways. Use chiral chromatography to isolate diastereomers and test their repair kinetics separately. Compare results across models (e.g., bacterial vs. mammalian systems) while controlling for pH, ionic strength, and cofactor availability .

Q. What experimental strategies can distinguish this compound from structurally similar lesions like cytosine glycol or 5-hydroxycytosine?

- Methodology : Combine high-resolution mass spectrometry (HR-MS) for exact mass determination with nuclear magnetic resonance (NMR) to confirm hydroxyl group positions. For example, - HSQC NMR can resolve vicinal diol protons unique to this compound .

Q. How do DNA polymerases incorporate nucleotides opposite this compound, and what factors influence replication fidelity?

- Methodology : Use primer extension assays with lesion-containing templates and purified polymerases (e.g., Pol β, Pol η). Quantify misincorporation rates via radiolabeled dNTPs or next-gen sequencing. Assess structural distortions via X-ray crystallography of polymerase-lesion complexes .

Q. What computational approaches predict the reactivity of this compound in different DNA conformations?

- Methodology : Density functional theory (DFT) calculations (e.g., M06-2X/6-311+G(2df,p)) model electronic properties and hydrogen bonding. Molecular dynamics (MD) simulations assess lesion stability in B-DNA vs. bent or mismatched contexts. Validate predictions with experimental mutagenesis data .

Q. How do DNA glycosylases selectively recognize this compound within a vast excess of undamaged bases?

- Methodology : Use single-molecule fluorescence techniques (e.g., FRET or anisotropy) to track glycosylase sliding/scanning on DNA. Compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Mutagenesis studies can identify key residues in lesion recognition .

Methodological Notes

- Data Analysis : For lesion quantification, normalize to internal standards (e.g., -labeled analogs) to correct for extraction efficiency .

- Experimental Controls : Include undamaged DNA controls in repair assays and verify lesion integrity via post-experiment MS analysis .

- Statistical Rigor : Use non-parametric tests (e.g., Mann-Whitney U) for small sample sizes in repair kinetics studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.